N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a complex organic compound characterized by the presence of a pyrrolidinone ring, a phenyl group, and a propanamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the attachment of the phenyl and propanamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and phenyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Shares a similar pyrrolidinone ring structure but differs in the attached functional groups.
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide:
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-9-11-17(14-18(15)22-13-5-8-20(22)24)21-19(23)12-10-16-6-3-2-4-7-16/h2-4,6-7,9,11,14H,5,8,10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRBVNJRDOVWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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